1-benzylpiperazine Hydrochloride

Description

Historical Context and Early Research of 1-Benzylpiperazine (B3395278) (BZP)

First synthesized in 1944, 1-benzylpiperazine (BZP) initially garnered scientific interest for its potential therapeutic applications. usdoj.gov Early research explored its properties as both a treatment for parasitic infections and as an antidepressant, though these lines of investigation were ultimately discontinued. drugsandalcohol.iewikipedia.org

Development as a Potential Anthelmintic Agent

In its early history, BZP was investigated as a potential anthelmintic agent, a substance used to treat parasitic worm infections in farm animals. drugsandalcohol.iewikipedia.org While piperazine (B1678402) itself is utilized as an anthelmintic drug, BZP and other derivatives were not licensed for this purpose due to the discovery of side effects. drugsandalcohol.ie Research into benzimidazole (B57391) anthelmintics, some of which also contain a piperazine scaffold, continues to explore their potential, including for repurposing as antineoplastic agents. nih.gov

Investigation as a Potential Antidepressant

During the 1970s, research shifted to investigate BZP's potential as an antidepressant. drugsandalcohol.iewikipedia.orgunodc.org Studies showed it could counteract the effects of dopamine-depleting agents, suggesting a possible antidepressant activity. researchgate.net However, these clinical trials were abandoned when it became apparent that BZP possessed amphetamine-like effects, raising concerns about its potential for abuse. drugsandalcohol.iewikipedia.org

Recognition of Amphetamine-like Effects and Abuse Potential

The amphetamine-like properties of BZP, including stimulant and euphoric effects, led to the discontinuation of its development as a therapeutic agent. usdoj.govdrugsandalcohol.iewikipedia.org Animal and human studies confirmed that the pharmacological effects of BZP are qualitatively similar to those of amphetamine, although it is about 10 to 20 times less potent. usdoj.gov This recognition of its abuse potential foreshadowed its later emergence as a recreational substance. drugsandalcohol.ieunodc.org

Emergence as a Novel Psychoactive Substance (NPS) and Recreational Drug

Beginning in the late 1990s, BZP emerged on the recreational drug scene, often marketed as a "legal" alternative to substances like MDMA (ecstasy) and methamphetamine. usdoj.govunodc.org It became particularly widespread in New Zealand before its legal status changed. wikipedia.orgunodc.org BZP has been sold in various forms, including tablets with logos similar to those on ecstasy pills, capsules, and powders. usdoj.govunodc.org It is frequently found in combination with other substances, notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a mixture purported to mimic the effects of MDMA. usdoj.govunodc.org The rise in recreational use led to increased scrutiny and eventual control in many countries, including the United States, where it is a Schedule I controlled substance. usdoj.govwikipedia.org

Current Research Landscape and Significance in Contemporary Pharmacology and Toxicology

The contemporary research landscape for 1-benzylpiperazine hydrochloride is primarily focused on its pharmacological and toxicological profiles, driven by its use as a novel psychoactive substance. Studies are investigating its mechanisms of action, which involve the release and reuptake inhibition of dopamine (B1211576), serotonin (B10506), and noradrenaline. Toxicological research is exploring the adverse effects associated with its use, including its potential for neurotoxicity and hepatotoxicity, particularly when combined with other substances like TFMPP. nih.govnih.gov This ongoing research is crucial for understanding the public health implications of its recreational use and for informing clinical management of associated toxicities.

Key Research Findings on 1-Benzylpiperazine (BZP)

| Research Area | Key Findings | References |

|---|---|---|

| Early Pharmaceutical Research | Initially synthesized in 1944, BZP was investigated as a potential anthelmintic and later as an antidepressant. These lines of research were abandoned due to the discovery of amphetamine-like side effects and abuse potential. | usdoj.govdrugsandalcohol.iewikipedia.org |

| Pharmacology | BZP acts as a central nervous system stimulant by increasing the levels of dopamine, serotonin, and noradrenaline. Its effects are similar to amphetamine but with a lower potency. | usdoj.gov |

| Recreational Use | Emerged as a novel psychoactive substance in the late 1990s, often sold as a "legal" alternative to MDMA. It is frequently combined with other piperazine derivatives like TFMPP. | usdoj.govwikipedia.orgunodc.org |

| Toxicology | Adverse effects can include palpitations, agitation, anxiety, and seizures. Research indicates potential for neurotoxicity and liver damage, especially when used in combination with other drugs. | nih.govnih.govnih.gov |

| Legal Status | BZP is a controlled substance in many countries, including being classified as a Schedule I drug in the United States. | usdoj.govwikipedia.org |

Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1-benzylpiperazine | BZP |

| This compound | BZP HCl |

| 1-(3-chlorophenyl) piperazine | mCPP |

| 1-[3-(trifluoromethyl)phenyl]piperazine | TFMPP |

| 1-benzyl-4-methylpiperazine | MBZP |

| 1-(4-fluorophenyl) piperazines | pFPP |

| 1-cyclohexyl-4-(1,2-diphenylethyl) piperazine | MT-45 |

| 3,4-methylenedioxymethamphetamine | MDMA |

Structure

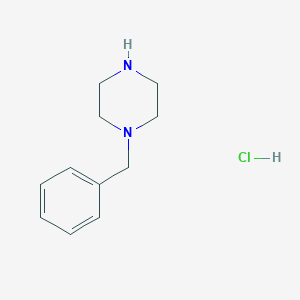

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-benzylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-5,12H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSFWIYFGGDGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5321-63-1 | |

| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110475-31-5, 5321-63-1 | |

| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylpiperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110475315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLPIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G773TY8949 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzylpiperazine Hydrochloride

Established Synthesis Routes for 1-Benzylpiperazine (B3395278)

The most common and straightforward methods for synthesizing 1-benzylpiperazine involve the direct reaction of piperazine (B1678402) or its salts with a benzylating agent. orgsyn.orgeuropa.eu

A primary and widely utilized method for the synthesis of 1-benzylpiperazine is the reaction between piperazine monohydrochloride and benzyl (B1604629) chloride. europa.eu This process is favored due to the ready availability of the precursors. europa.eu In a typical procedure, piperazine hexahydrate is dissolved in absolute ethanol (B145695) and treated with piperazine dihydrochloride (B599025) monohydrate. orgsyn.orgerowid.org To this warmed solution, benzyl chloride is added, leading to the formation of 1-benzylpiperazine. orgsyn.orgerowid.org

The reaction proceeds via nucleophilic substitution, where one of the secondary amine groups of piperazine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The use of a piperazine salt helps to moderate the reactivity and prevent excessive disubstitution by protonating one of the nitrogen atoms, rendering it less nucleophilic. nih.gov

Following the reaction, the mixture is treated with a solution of hydrogen chloride in ethanol. orgsyn.org This step serves to precipitate the desired product as 1-benzylpiperazine dihydrochloride, a stable white solid that can be easily collected by filtration. orgsyn.orgerowid.org The free base form of 1-benzylpiperazine can then be obtained by making an aqueous solution of the salt alkaline and extracting the product with an organic solvent like chloroform. orgsyn.org

Table 1: Key Reactants and Products in the Synthesis of 1-Benzylpiperazine Dihydrochloride

| Role | Compound Name | Molecular Formula | Notes |

| Starting Material | Piperazine Hexahydrate | C₄H₁₀N₂·6H₂O | Source of the piperazine ring. |

| Starting Material | Piperazine Dihydrochloride Monohydrate | C₄H₁₀N₂·2HCl·H₂O | Used to create the monoprotonated piperazine in situ. orgsyn.orgerowid.org |

| Reagent | Benzyl Chloride | C₇H₇Cl | The benzylating agent. orgsyn.orgeuropa.eu |

| Solvent | Ethanol | C₂H₅OH | Reaction medium. orgsyn.orgerowid.org |

| Product | 1-Benzylpiperazine Dihydrochloride | C₁₁H₁₆N₂·2HCl | The initial, stable salt form of the product. orgsyn.org |

A significant challenge in the synthesis of 1-benzylpiperazine is the formation of the disubstituted side-product, 1,4-dibenzylpiperazine (B181160) (DBZP). europa.euwikipedia.org This occurs when the second, unreacted secondary amine of the newly formed 1-benzylpiperazine molecule also reacts with benzyl chloride. wikipedia.org

The formation of DBZP is particularly prevalent under certain reaction conditions, such as when an excess of benzyl chloride is used or if the reaction is conducted at too high a temperature. wikipedia.org The presence of DBZP is often an indicator of a low-quality or poorly controlled synthesis. wikipedia.org Because both nitrogen atoms in the piperazine ring are capable of being alkylated, careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct. nih.gov

Alternative Synthetic Approaches

Beyond the direct benzylation of piperazine, other methods have been developed and reported, often to circumvent the issues of side-product formation or to utilize different starting materials. orgsyn.org

Historically, one method to obtain 1-benzylpiperazine involved the initial reaction of piperazine with benzyl chloride, which produces a mixture of unreacted piperazine, the desired 1-benzylpiperazine, and the 1,4-dibenzylpiperazine side-product. orgsyn.org This mixture would then be separated through a process of fractionation. orgsyn.org This approach can be complex and less efficient than modern methods that aim to produce the dihydrochloride salt directly and in high purity, thereby avoiding the need for extensive purification of the free base mixture. orgsyn.org

Another reported alternative synthesis involves the use of 1-carbethoxypiperazine as an intermediate. orgsyn.org In this two-step approach, the carbethoxy group acts as a protecting group for one of the piperazine nitrogens, allowing for the selective benzylation of the other nitrogen. The resulting 1-benzyl-4-carbethoxypiperazine is then subjected to alkaline hydrolysis to remove the carbethoxy group, yielding 1-benzylpiperazine. orgsyn.org While effective in preventing the formation of DBZP, this method is more laborious than the direct synthesis. orgsyn.org

Synthesis of Deuterated Analogues for Research

For research purposes, particularly in analytical chemistry and metabolic studies, isotopically labeled analogues of 1-benzylpiperazine are synthesized. mdpi.com Deuterated analogues, such as BZP-D7 (where seven hydrogen atoms are replaced by deuterium), are commonly used as internal standards in quantitative analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com

The use of a deuterated internal standard is preferred because it co-elutes with the non-labeled analyte and has nearly identical physicochemical properties, which helps to correct for variations during sample preparation and analysis, leading to more accurate and reliable quantification. mdpi.com The synthesis of these labeled compounds follows similar principles to the non-labeled versions but utilizes deuterated starting materials.

Preparation of BZP-D7 for Internal Standards

The synthesis of isotopically labeled compounds is crucial for their use as internal standards in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For 1-benzylpiperazine, a commonly used internal standard is its deuterated analog, 1-benzylpiperazine-d7 hydrochloride (BZP-D7).

The synthesis of BZP-D7 is not explicitly detailed in readily available literature, however, its chemical name, 1-(phenyl-2,3,4,5,6-d5-methyl-d2)-piperazine, dihydrochloride, provides clear guidance on its preparation. caymanchem.com The synthesis would parallel the established methods for creating the non-deuterated 1-benzylpiperazine, with the key difference being the use of a deuterated starting material.

The general synthesis of 1-benzylpiperazine hydrochloride involves the reaction of piperazine with benzyl chloride. europa.euorgsyn.org In a typical procedure, piperazine monohydrochloride is reacted with benzyl chloride to yield 1-benzylpiperazine. europa.eu To synthesize BZP-D7, benzyl-d7 chloride (where the five protons on the phenyl ring and the two benzylic protons are replaced with deuterium) would be used in place of standard benzyl chloride. The reaction scheme is as follows:

Reaction Scheme for the Synthesis of 1-Benzylpiperazine-d7 Hydrochloride:

The resulting 1-benzylpiperazine-d7 free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid. This method allows for the specific introduction of seven deuterium (B1214612) atoms into the BZP molecule, creating a stable, isotopically labeled internal standard with a distinct mass-to-charge ratio from the unlabeled analyte, ensuring accurate quantification in complex biological matrices.

Derivatization for Enhanced Analytical or Biological Properties

The core structure of 1-benzylpiperazine can be chemically modified to create derivatives with enhanced or specific properties. These modifications are often aimed at improving their utility in analytical detection or exploring their therapeutic potential by targeting specific biological receptors.

Development of New Benzylpiperazine Derivatives as Sigma Receptor Ligands

Researchers have synthesized and evaluated a series of 4-benzylpiperazine ligands as potential agents for imaging sigma-1 (σ1) receptors. nih.gov These receptors are involved in a variety of cellular functions and are a target for the development of new therapeutics. The study involved the synthesis of derivatives with different substituents on the benzyl group. nih.gov

In one study, a series of 4-benzylpiperazine ligands were synthesized with various substituents (methyl, fluoro, bromo, iodo, and nitro) on the benzyl ring. nih.gov The general synthetic approach involved the reaction of the appropriately substituted benzyl chloride or bromide with 1-(1,3-benzodioxol-5-ylmethyl)piperazine. These derivatives exhibited low nanomolar affinity for σ1 receptors and high selectivity over σ2 receptors. nih.gov

Another study focused on developing new benzylpiperazine derivatives with antinociceptive and anti-allodynic effects through their action as σ1 receptor antagonists. nih.gov The synthetic strategy involved coupling various carboxylic acids or acyl chlorides with 1-(4-methoxybenzyl)piperazine. nih.govacs.org This resulted in a series of amides with varying linker lengths and terminal groups. nih.gov

The binding affinities of these derivatives for sigma receptors were determined through in vitro competition binding assays. The results highlighted key structural features that influence affinity and selectivity.

Table 1: Sigma Receptor Binding Affinities of Selected Benzylpiperazine Derivatives

| Compound | Substituent | σ1 Ki (nM) nih.gov | σ2 Ki (nM) nih.gov | σ2/σ1 Selectivity nih.gov |

| BP-CH3 | 4-Methylbenzyl | 0.83 | 43 | 52 |

| BP-F | 4-Fluorobenzyl | 0.91 | 48 | 53 |

| BP-Br | 4-Bromobenzyl | 0.65 | 42 | 65 |

| BP-I | 4-Iodobenzyl | 0.43 | 40 | 93 |

| BP-NO2 | 4-Nitrobenzyl | 0.78 | 61 | 78 |

Table 2: Sigma Receptor Binding Affinities of Novel Benzylpiperazine Amide Derivatives

| Compound | Structure | σ1 Ki (nM) nih.gov | σ2 Ki (nM) nih.gov | σ2/σ1 Selectivity nih.gov |

| 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 |

| 24 | 3-cyclohexyl-1-(4-{[(4-hydroxyphenyl)methyl]piperazin-1-yl})propan-1-one | 3.9 | 1650 | 423 |

These studies demonstrate how derivatization of the 1-benzylpiperazine scaffold can lead to potent and selective sigma receptor ligands, which are valuable tools for further research and potential therapeutic development.

Introduction of Substituents for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically introducing different substituents onto the 1-benzylpiperazine core, researchers can probe the molecular interactions with biological targets and optimize desired properties.

Several SAR studies have been conducted on benzylpiperazine derivatives for various therapeutic applications. For instance, a study on 1-(aminocarbonylalkyl)-4-benzylpiperazine derivatives explored their anti-ulcer activity. nih.gov Another comprehensive study investigated the SAR of 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands, systematically modifying the aralkyl moiety to define the structural requirements for high affinity and selectivity for σ1 and σ2 receptors. nih.gov

Furthermore, the optimization of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides as inhibitors of the hepatitis C virus (HCV) NS5B polymerase enzyme involved extensive SAR studies. nih.gov These studies led to the identification of potent inhibitors with significant antiviral activity. nih.gov

The general approach in these SAR studies involves synthesizing a library of compounds with variations at different positions of the benzylpiperazine molecule. These variations can include:

Substituents on the benzyl ring: Introducing electron-donating or electron-withdrawing groups, as well as varying their position (ortho, meta, para), can significantly impact activity.

Modification of the piperazine ring: Introducing substituents on the second nitrogen atom of the piperazine ring is a common strategy to modulate activity.

Alterations to the linker: In cases where a linker connects the benzylpiperazine moiety to another functional group, its length, flexibility, and chemical nature are critical determinants of activity.

These systematic modifications, coupled with biological testing, allow for the elucidation of a comprehensive SAR, guiding the design of more potent and selective compounds.

Pharmacological Mechanisms and Neurochemical Interactions of 1 Benzylpiperazine Hydrochloride

Monoamine Neurotransmitter System Interactions

BZP's primary mechanism of action involves the disruption of the normal functioning of the monoamine systems, leading to an increase in the synaptic availability of key neurotransmitters. europa.eunih.gov This action is a result of its ability to both stimulate the release and inhibit the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.euresearchgate.net

Dopamine Release and Reuptake Inhibition

BZP demonstrates a pronounced effect on the dopaminergic system. It acts as a dopamine-releasing agent and a reuptake inhibitor, leading to elevated extracellular dopamine levels. europa.eunih.govresearchgate.net This action is considered a primary contributor to its stimulant properties. researchgate.netresearchgate.net Studies have shown that BZP's effect on dopamine release is a key component of its psychoactive profile, which shares similarities with the effects of amphetamine. researchgate.net The potency of BZP in releasing dopamine is less than that of d-amphetamine, with EC50 values (a measure of potency) for dopamine release being 175 nM for BZP compared to 25 nM for d-amphetamine. wikipedia.org This indicates that a higher concentration of BZP is required to elicit a similar dopamine-releasing effect as d-amphetamine. wikipedia.org The mechanism involves interaction with the dopamine transporter (DAT), which is responsible for clearing dopamine from the synapse. researchgate.net

Serotonin Release and Reuptake Inhibition

BZP also influences the serotonergic system, although its actions are more complex and less potent compared to its effects on dopamine. It inhibits the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft. europa.eunih.gov However, its efficacy as a serotonin releaser is significantly lower than that of substances like MDMA. researchgate.net In fact, some studies indicate that BZP is inactive as a serotonin releaser at concentrations up to 10 mM. researchgate.net

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | Data not consistently reported for BZP | Agonist activity has been noted for related piperazine (B1678402) compounds. nih.gov |

| 5-HT2A | Binds to this receptor | Partial agonist activity may contribute to mild hallucinogenic effects. wikipedia.org |

| 5-HT2B | Binds to this receptor | Partial agonist or antagonist effects. wikipedia.org |

| 5-HT2C | Binds to this receptor | Activity contributes to complex serotonergic effects. |

Note: Specific Ki values for BZP at all listed receptor subtypes are not consistently available in the reviewed literature. The table reflects the general understanding of its interactions.

The mild hallucinogenic properties reported at high doses of BZP are thought to be mediated, at least in part, by its agonist activity at 5-HT2A receptors. nih.govwikipedia.org This is a common mechanism shared by classic hallucinogens. The stimulation of these receptors can lead to alterations in perception, thought, and mood.

Comparison with Amphetamine and MDMA Pharmacodynamics

The pharmacodynamic profile of BZP is often compared to that of amphetamine and 3,4-methylenedioxymethamphetamine (MDMA) due to some overlapping subjective effects. However, significant differences in their mechanisms of action and potencies exist.

BZP's effects are often described as being similar to amphetamine, though it is considerably less potent. justice.govjustice.govservice.gov.uk Studies have shown that BZP is approximately 10 times less potent than d-amphetamine. europa.eu Like amphetamine, BZP primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine. europa.euresearchgate.netwikipedia.org However, the ratio of its activity on different monoamine transporters differs.

In contrast, while MDMA also affects all three monoamine systems, it is a much more potent serotonin releaser and reuptake inhibitor than BZP. wikipedia.orgresearchgate.net This pronounced serotonergic activity is central to the characteristic empathogenic and entactogenic effects of MDMA, which are not as prominent with BZP. While both BZP and MDMA interact with the serotonin system, the qualitative and quantitative nature of this interaction is distinct. nih.govresearchgate.net

| Compound | Primary Mechanism | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) |

| 1-Benzylpiperazine (B3395278) (BZP) | DA/NE Releaser & Reuptake Inhibitor | 175 wikipedia.org | 6050 (low potency) wikipedia.org | 62 wikipedia.org |

| d-Amphetamine | DA/NE Releaser & Reuptake Inhibitor | 25 wikipedia.org | 1765 wikipedia.org | 7 wikipedia.org |

| MDMA | 5-HT/DA/NE Releaser & Reuptake Inhibitor | 119 researchgate.net | 58 researchgate.net | Data varies |

EC50 values represent the concentration of a drug that gives half-maximal response. Lower values indicate higher potency.

Receptor Binding Profiling and Selectivity Studies

The interaction of 1-benzylpiperazine (BZP) with neuronal receptors is a critical aspect of its pharmacological character. This section details its affinity for sigma receptors, as well as its selectivity profile concerning dopamine and serotonin receptors.

Research into benzylpiperazine derivatives has shed light on their significant affinity for sigma (σ) receptors. Studies have focused on designing and synthesizing new benzylpiperazinyl derivatives to evaluate their binding properties. nih.goveuropa.eu In radioligand binding assays, these derivatives have demonstrated high affinities for σ1R, with some compounds showing Ki values in the low nanomolar range (Ki σ1 = 1.6–145 nM). europa.eu

Notably, the selectivity of these compounds for σ1R over σ2R has been a key area of investigation. The selectivity ratio (Ki σ2/Ki σ1) is a measure of this preference. For instance, certain novel benzylpiperazine derivatives have shown improved or similar σ1R selectivity compared to lead compounds, with selectivity ratios reaching as high as 886. nih.goveuropa.eu The introduction of specific substituents on the benzylpiperazine structure, such as a para-substituent at the secondary hydrophobic domain, has been found to enhance both affinity and selectivity for σ1R. europa.eu Another study highlighted a p-methoxybenzyl substituted piperazine derivative that revealed a high σ1-receptor affinity (Ki=12.4 nM) with selectivity over σ2 receptors. nih.gov

Table 1: Sigma Receptor Affinity for Selected Benzylpiperazine Derivatives

This table is representative of data for benzylpiperazine derivatives, as specific data for the hydrochloride salt is not detailed in the sources.

| Compound | σ1R Affinity (Ki nM) | σ2R Affinity (Ki nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|

| Lead Compound 8 | Not Specified | Not Specified | 432 |

| Derivative 15 | 1.6 | Not Specified | 886 |

| Derivative 24 | Not Specified | Not Specified | 423 |

| Derivative 3d | 12.4 | Not Specified | High Selectivity |

Source: nih.goveuropa.eunih.gov

1-Benzylpiperazine primarily exerts dopaminergic and noradrenergic action. wikipedia.org Its mechanism involves stimulating the release and inhibiting the reuptake of key monoamine neurotransmitters. europa.eu While it is known to be a serotonergic agonist, its selectivity profile for specific receptor subtypes is nuanced. researchgate.net

Studies investigating the rewarding properties of BZP found that these effects were not blocked by the dopamine D2-like receptor antagonist, raclopride, suggesting a limited direct role for D2 receptors in these specific pathways. nih.gov While research on other N-phenylpiperazine analogs has focused on achieving high selectivity for the D3 receptor over the D2 subtype, specific selectivity data for 1-benzylpiperazine on D2 receptors remains less defined. nih.gov

Regarding serotonin receptors, while some piperazine derivatives have been specifically designed for high affinity and selectivity for 5-HT1A receptors, the broader activity of BZP appears less targeted. It acts on the serotonin reuptake transporter, which increases extracellular serotonin concentrations, but its specific binding selectivity for the 5-HT1A receptor subtype compared to other serotonin receptors is not extensively detailed in the provided research. nih.gov

Enzyme Interaction and Inhibition Studies

The metabolic fate and potential for drug-drug interactions of 1-benzylpiperazine hydrochloride are largely determined by its engagement with various enzyme systems. This section covers its inhibitory effects on tyrosinase, pyridoxal (B1214274) kinase, and cytochrome P450 isoenzymes.

Investigations into the inhibitory effects of piperazine derivatives on mushroom tyrosinase have revealed interesting structure-activity relationships. Studies comparing benzoyl and cinnamoyl piperazine amides showed that benzylpiperazine analogues were generally less potent tyrosinase inhibitors than their corresponding benzylpiperidine counterparts. wikipedia.org This suggests that the presence of the basic nitrogen atom in the piperazine ring may impair affinity for the enzyme. wikipedia.org

Molecular docking studies support this hypothesis, indicating that the protonated form of benzylpiperazine compounds, which is predominant at physiological pH, may have unfavorable interactions with the tyrosinase enzyme. wikipedia.org Despite this, various substituted piperazine derivatives have been synthesized and shown to have promising tyrosinase inhibition potential, with some hybrid molecules displaying IC50 values more potent than the reference compound, kojic acid.

Pyridoxal kinase is a crucial enzyme responsible for the phosphorylation of vitamin B6 to its active form, pyridoxal 5'-phosphate (PLP). nih.gov Despite the investigation of various drugs for their potential inhibitory effect on pyridoxal kinase, current scientific literature does not provide specific data on the inhibition of this enzyme by this compound. Studies on pyridoxal kinase inhibitors have identified various compounds that interact with the enzyme, but 1-benzylpiperazine is not among those documented. nih.gov Therefore, the interaction between this compound and pyridoxal kinase remains an uncharacterized area of its pharmacological profile.

1-Benzylpiperazine has been shown to be a significant inhibitor of several major cytochrome P450 (CYP) isoenzymes, which are critical for the metabolism of many drugs. In vitro studies using human liver microsomes have demonstrated that BZP inhibits the activity of CYP2D6, CYP1A2, and CYP3A4. The inhibition of these enzymes can have clinical significance, as they are involved in the breakdown of numerous commonly prescribed medications.

The inhibitory effect of BZP varies across the different isoenzymes. The order of inhibitory potency has been reported as CYP1A2 > CYP2C9 > CYP2D6 > CYP3A4. Conversely, BZP does not appear to have a significant inhibitory effect on CYP2C19. The metabolism of BZP itself is primarily mediated by CYP2D6, CYP1A2, and CYP3A4.

Table 2: Inhibition of Cytochrome P450 Isoenzymes by 1-Benzylpiperazine (BZP)

| CYP Isoenzyme | Inhibition by BZP | Notes |

|---|---|---|

| CYP2D6 | Yes | BZP is also metabolized by this isoenzyme. |

| CYP1A2 | Yes | Strongest inhibitory effect observed in one study. |

| CYP3A4 | Yes | BZP is also metabolized by this isoenzyme. |

| CYP2C9 | Yes | |

| CYP2C19 | No Significant Inhibition |

Source:

Neurotoxicity and Cellular Mechanisms

1-Benzylpiperazine (BZP) hydrochloride exhibits neurotoxic effects through various cellular mechanisms, primarily centered around mitochondrial dysfunction and the induction of apoptosis. nih.govnih.gov Studies have demonstrated that BZP's toxicity involves the disruption of normal mitochondrial processes, leading to a cascade of events that culminate in programmed cell death. nih.gov

Impact on Mitochondrial Functioning

The mitochondrion is a key player in the neurotoxic effects of BZP. The compound has been shown to inhibit mitochondrial functions, a critical factor leading to neuronal cell death. nih.gov This interference with mitochondrial activity disrupts cellular energy homeostasis and triggers pathways associated with cell demise.

BZP induces alterations in the mitochondrial membrane potential (ΔΨm). nih.govcore.ac.uk The mitochondrial membrane potential is essential for ATP production through oxidative phosphorylation. mdpi.com Studies have shown that BZP can cause a decrease in the mitochondrial membrane potential, which is often linked to the opening of the mitochondrial permeability transition pore. core.ac.uknih.gov This change in membrane potential can lead to the uncoupling of oxidative phosphorylation and further compromise the cell's energy production capabilities. nih.gov

Exposure to BZP leads to an increased production of reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen, and their overproduction can lead to oxidative stress, a condition that damages cellular components like lipids, proteins, and DNA. nih.gov The increase in ROS generation is a direct consequence of the impaired mitochondrial electron transport chain, a key process in ATP synthesis. nih.gov This oxidative stress is a significant contributor to the neurotoxic effects of BZP. nih.gov

DNA Damage

The oxidative stress induced by BZP can lead to damage to cellular macromolecules, including DNA. nih.gov A marker for oxidative DNA damage, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), has been shown to increase in cells treated with BZP. nih.govnih.gov This indicates that BZP can cause free radical damage to the cell's genetic material, further contributing to its toxic effects. nih.gov

Apoptosis Pathway Activation (Caspase-3, Caspase-9)

BZP has been demonstrated to induce apoptosis, or programmed cell death, through the activation of specific signaling pathways. nih.govnih.gov Key players in this process are caspases, a family of protease enzymes that are central to the execution of apoptosis. nih.gov Studies have confirmed the activation of caspase-3 and caspase-9 in response to BZP exposure. nih.govnih.gov

Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is triggered by mitochondrial distress. nih.gov Its activation suggests that BZP's toxic effects on mitochondria directly lead to the initiation of apoptosis. nih.gov Caspase-3, an executioner caspase, is activated downstream of caspase-9 and is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov In one study, the lowest concentration of BZP used caused a statistically significant increase in caspase-3 activity to 258.8 ± 76.4% relative to the control, indicating the onset of apoptosis. nih.gov The activation of both caspase-9 and caspase-3 confirms that BZP triggers the mitochondrial pro-apoptotic pathway. nih.govnih.gov

Interactive Data Table: Effects of 1-Benzylpiperazine on Cellular Mechanisms

| Parameter | Effect of 1-Benzylpiperazine | Cell Line | Key Findings | References |

| Mitochondrial Function | Inhibition | SH-SY5Y | Contributes to neuronal cell death. | nih.gov |

| ATP Levels | Decrease | H9c2 | 23% and 45% decrease at 1000 and 2000 µM respectively. | core.ac.uk |

| Mitochondrial Membrane Potential | Alteration/Decrease | LN-18, H9c2 | Linked to mitochondrial permeability transition pore opening. | nih.govcore.ac.uk |

| Reactive Oxygen Species (ROS) | Increase | LN-18 | Leads to oxidative stress and cellular damage. | nih.govnih.gov |

| DNA Damage (8-OHdG) | Increase | LN-18 | Indicates free radical damage to DNA. | nih.govnih.gov |

| Caspase-3 Activation | Increase | LN-18 | Significant increase, initiating apoptosis. | nih.gov |

| Caspase-9 Activation | Increase | LN-18 | Confirms activation of the mitochondrial apoptotic pathway. | nih.govnih.gov |

Toxicological Research and Adverse Event Manifestations

Adverse Effects and Clinical Presentations

The ingestion of 1-benzylpiperazine (B3395278) hydrochloride can lead to a range of adverse effects, with clinical presentations varying in severity. These manifestations are a result of the compound's stimulant properties, which affect multiple physiological systems. wikipedia.orgresearchgate.net

Neurological Manifestations

Neurological symptoms are among the most frequently reported adverse effects of BZP intoxication. These can range from moderate to severe and include seizures, acute psychosis, confusion, agitation, insomnia, and tremors. wikipedia.orgresearchgate.netnih.govservice.gov.uk Studies have shown a strong correlation between higher plasma concentrations of BZP and an increased likelihood of seizures. nih.govresearchgate.net In some severe cases, individuals have experienced life-threatening status epilepticus. wikipedia.org Acute psychosis, characterized by strange thoughts and mood swings, has also been documented. service.gov.uk Commonly observed neurological signs also include confusion, agitation, insomnia, and tremors. researchgate.netnih.govservice.gov.uk

Cardiovascular Effects

BZP exerts significant cardiovascular effects, primarily acting as a stimulant. Users commonly experience tachycardia (an abnormally rapid heart rate) and palpitations. researchgate.netnih.govresearchgate.net A notable increase in blood pressure is another frequent finding in individuals with BZP toxicity. uniprix.comecddrepository.orgcbc.ca These cardiovascular disturbances are consistent with the sympathomimetic actions of the compound. researchgate.net

Gastrointestinal Symptoms

Gastrointestinal distress is a common feature of BZP ingestion. The most frequently reported symptoms include vomiting and nausea. researchgate.netnih.govresearchgate.net Some individuals may also experience stomach pains. service.gov.uk

Other Systemic Effects

Beyond the neurological, cardiovascular, and gastrointestinal systems, BZP can induce other serious systemic effects. Cases of renal toxicity (kidney damage) have been reported. wikipedia.orgsigmaaldrich.com Hyperthermia, a dangerous elevation in body temperature, is another potential complication. wikipedia.orgsigmaaldrich.com Additionally, hyponatremia (low sodium levels in the blood) and disseminated intravascular coagulation (a widespread blood clotting disorder) have been observed in severe cases of BZP toxicity. researchgate.netsigmaaldrich.com

Factors Influencing Toxicity

The severity of adverse effects from BZP can be influenced by several factors, most notably the concurrent use of other substances.

Co-ingestion with Other Substances

The toxicity of BZP is often exacerbated when it is taken with other substances. The most commonly co-ingested substance is alcohol. nih.govresearchgate.net Studies have shown that while ethanol (B145695) may reduce the incidence of BZP-induced seizures, it significantly increases the likelihood of confusion and agitation. nih.govresearchgate.netbohrium.com

The combination of BZP with other illicit drugs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 3,4-methylenedioxymethamphetamine (MDMA), is also a significant concern. wikipedia.orgsigmaaldrich.comeuropa.eu Reports indicate that such combinations can lead to severe and potentially fatal toxic reactions. wikipedia.orgsigmaaldrich.com For instance, a death involving a massive cerebral edema was reported after the co-ingestion of BZP and MDMA. wikipedia.org The use of BZP with other piperazine (B1678402) derivatives is also common. europa.eu

Interactive Table: Reported Adverse Effects of 1-Benzylpiperazine Hydrochloride

| Symptom Category | Specific Manifestations |

|---|---|

| Neurological | Seizures, Acute Psychosis, Confusion, Agitation, Insomnia, Tremors wikipedia.orgresearchgate.netnih.govservice.gov.uk |

| Cardiovascular | Tachycardia, Palpitations, Raised Blood Pressure researchgate.netnih.govresearchgate.netuniprix.comecddrepository.orgcbc.ca |

| Gastrointestinal | Vomiting, Nausea, Stomach Pains researchgate.netnih.govservice.gov.ukresearchgate.net |

| Other Systemic | Renal Toxicity, Hyperthermia, Hyponatremia, Disseminated Intravascular Coagulation wikipedia.orgresearchgate.netsigmaaldrich.com |

Inter-individual Variability in Metabolism (e.g., genetic polymorphisms in CYP2D6)

The metabolism of 1-benzylpiperazine (BZP) is subject to significant inter-individual variability, a phenomenon largely attributed to genetic polymorphisms in the enzymes responsible for its breakdown. nih.goveuropa.eu BZP is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with studies identifying CYP2D6, CYP1A2, and CYP3A4 as the main isoenzymes involved. researchgate.net The gene encoding the CYP2D6 enzyme is highly polymorphic, with over 70 known allelic variants, leading to different levels of enzyme activity. nih.gov

This genetic variability results in distinct metabolizer phenotypes within the population:

Poor Metabolizers (PMs): These individuals carry two non-functional alleles, leading to a deficiency in CYP2D6 enzyme activity. Approximately 7% of Caucasians and 1% of East Asians are poor metabolizers. nih.gov In these individuals, BZP may be cleared more slowly, potentially leading to higher plasma concentrations and an increased risk of toxicity.

Intermediate Metabolizers (IMs): This group has decreased enzyme activity, resulting from carrying one non-functional allele and one allele with reduced function, or two alleles with reduced function. nih.gov

Normal (Extensive) Metabolizers (NMs): Representing the majority of the population, these individuals have fully functional CYP2D6 enzyme activity. nih.gov

Ultrarapid Metabolizers (UMs): These individuals possess multiple copies of the functional CYP2D6 gene, leading to extremely high enzyme activity. nih.gov

These inherent differences in metabolic capacity can influence the toxic effects of BZP. nih.gov Variations in the rate of biotransformation mean that individuals can have substantially different physiological responses to the same amount of the compound. nih.goveuropa.eu In addition to CYP450, the enzyme Catechol-O-methyl-transferase (COMT) is also involved in BZP metabolism, and this system is also prone to genetic polymorphisms, further contributing to variable responses. europa.eu

Table 1: CYP2D6 Metabolizer Phenotypes and Potential Implications for BZP Metabolism

| Phenotype | Genotype Example | CYP2D6 Enzyme Activity | Potential Implication for BZP Exposure |

|---|---|---|---|

| Ultrarapid Metabolizer (UM) | Two or more copies of functional alleles | Increased | Faster clearance of BZP |

| Normal Metabolizer (NM) | Two functional alleles | Normal | Expected clearance of BZP |

| Intermediate Metabolizer (IM) | One functional and one non-functional allele, or two reduced-function alleles | Decreased | Slower clearance, potentially higher BZP levels |

| Poor Metabolizer (PM) | Two non-functional alleles | None or Deficient | Markedly slower clearance, risk of elevated BZP levels and toxicity |

In Vitro and In Vivo Toxicity Studies

The toxicological profile of BZP has been investigated through both in vitro (cellular) studies and in vivo observations in animals and humans. In vivo data from human exposures often document severe adverse events, including seizures, hyperthermia, and multi-organ failure. wikipedia.orgunodc.orgsigmaaldrich.com Studies correlating plasma BZP levels with symptoms have found that higher concentrations are associated with an increased frequency of seizures. nih.govbohrium.comresearchgate.net In vitro research has been crucial in elucidating the cellular mechanisms that underlie this observed toxicity.

Laboratory studies using various cell lines have demonstrated that BZP exerts significant cytotoxic effects. In a study using the human glial cell line LN-18 as a model for neurotoxicity, BZP induced cell death through the activation of mitochondrial proapoptotic pathways. nih.gov This was evidenced by a statistically significant elevation of lactate (B86563) dehydrogenase (LDH) levels, an indicator of cell membrane damage. nih.gov

Further mechanistic investigation revealed that BZP exposure led to:

Increased production of Reactive Oxygen Species (ROS): An imbalance leading to oxidative stress. nih.gov

Mitochondrial Dysfunction: Observed as an increase in mitochondrial membrane potential and a decrease in ATP synthesis. nih.gov

DNA Damage: Indicated by increased levels of the DNA damage marker 8-OHdG. nih.gov

Activation of Apoptosis: Confirmed by the activation of caspases-3 and -9, key enzymes in the programmed cell death cascade. nih.gov

The cytotoxic effects are not limited to neuronal cells. Studies on hepatic cell models have also confirmed BZP's toxicity. Research comparing different liver cell models found that primary rat hepatocytes were more sensitive to BZP toxicity than the human-derived HepaRG and HepG2 cell lines. nih.govresearchgate.net

Table 2: Summary of BZP Cytotoxic Effects on Various Cellular Models

| Cell Model | Cell Type | Key Toxicological Findings | Reference(s) |

|---|---|---|---|

| LN-18 | Human Glial Cells | Increased LDH release, ROS production, DNA damage, mitochondrial dysfunction, apoptosis induction. | nih.gov |

| Primary Rat Hepatocytes | Liver Cells | High sensitivity to cytotoxicity (EC₅₀ of 2.20 mM), ATP depletion, mitochondrial membrane disruption, caspase-3 activation. | nih.govresearchgate.net |

| HepaRG | Human Liver Cells | Cytotoxicity observed (EC₅₀ of 6.60 mM), oxidative stress, mitochondrial impairment. | nih.govresearchgate.net |

| H9c2 | Rat Cardiomyoblasts | Research indicates BZP impacts mitochondrial function, a key aspect of cardiotoxicity. | nih.govmdpi.com |

Hepatotoxicity: The liver, as the primary site of metabolism, is a key target for BZP-induced toxicity. In vitro studies have demonstrated that BZP causes significant damage to liver cells. nih.govresearchgate.net The mechanisms underlying this hepatotoxicity involve the induction of oxidative stress, characterized by an increase in reactive nitrogen and oxygen species (RNS and ROS) and a corresponding decrease in the protective intracellular glutathione (B108866) (GSH/GSSG) ratio. nih.gov This oxidative stress is coupled with severe energetic imbalance, including ATP depletion and the disruption of the mitochondrial membrane potential, ultimately leading to apoptosis. nih.govresearchgate.net The combination of BZP with another piperazine derivative, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), has been shown to be significantly more hepatotoxic than either compound alone. nih.govmdpi.com

Cardiotoxicity: Research at the cellular level has also pointed towards a cardiotoxic potential for BZP. mdpi.com Studies on rat cardiomyoblasts (H9c2 cells) have shown that piperazine derivatives can exert concentration-dependent cytotoxic effects. nih.govmdpi.com The mechanism appears to be linked to the disruption of mitochondrial function, similar to the effects observed in neuronal and hepatic cells. nih.gov While direct human data is limited, the sympathomimetic effects of BZP, such as increased heart rate and palpitations, are commonly reported adverse events in human poisonings. nih.govresearchgate.net

Long-term Toxicological Implications and Research Gaps

While the acute toxicity of BZP is well-documented through emergency department case reports, significant gaps remain in the understanding of its long-term toxicological implications. wikipedia.orgnih.govbohrium.com Most human data is observational and retrospective, focusing on the immediate aftermath of exposure. sigmaaldrich.comresearchgate.net

Key research gaps include:

Lack of Longitudinal Human Studies: There is a scarcity of long-term follow-up studies on individuals who have used BZP, making it difficult to ascertain chronic health effects.

Conflicting Preclinical Data: Animal studies investigating long-term consequences have produced conflicting results. For instance, research into the effects of adolescent BZP exposure on memory and anxiety in later life has been inconclusive, indicating a need for further investigation. canterbury.ac.nz The theory of "neuronal imprinting," which posits that drug exposure during critical developmental periods can have delayed effects, suggests this is an important area for future research. canterbury.ac.nz

Incomplete Mechanistic Understanding: Although in vitro studies have identified pathways like mitochondrial-induced apoptosis, they are often described as preliminary. nih.gov A more detailed understanding of the complete toxicological mechanism of BZP and its metabolites is needed.

Toxicity of Drug Combinations: BZP is often used in combination with other substances, notably TFMPP and ethanol. bohrium.comnih.gov While some studies show that these combinations can produce synergistic toxicity, particularly hepatotoxicity, this area remains under-researched. nih.gov

The existing research highlights that BZP has a narrow margin of safety and that there are substantial unanswered questions regarding its potential to cause lasting harm. nih.gov

Metabolism and Pharmacokinetics of 1 Benzylpiperazine Hydrochloride

Primary Metabolic Pathways

The metabolism of BZP proceeds through several key pathways, including hydroxylation of the aromatic ring, N-dealkylation of the piperazine (B1678402) ring, and subsequent methylation. europa.euresearchgate.netnih.gov These processes result in a range of metabolites, some of which may also undergo conjugation with glucuronic acid or sulfuric acid before excretion in the urine. europa.eulegal-high-inhaltsstoffe.de

Hydroxylation of the benzyl (B1604629) ring is a major metabolic route for BZP. europa.eumdma.ch This reaction is catalyzed by the Cytochrome P450 enzyme system. europa.euresearchgate.net

Formation of 4-hydroxy-BZP: Studies in both rats and humans have identified 4-hydroxy-BZP (p-OH-BZP) as a major metabolite. europa.eunih.govnih.gov In a study with healthy human participants administered a 200 mg oral dose of BZP, the peak plasma concentration of 4-OH-BZP was 7 ng/mL, reached at 60 minutes. nih.gov In rats, approximately 25% of the administered BZP dose was excreted as p-OH-BZP within 48 hours. nih.gov About half of the p-OH-BZP is excreted as a glucuronide conjugate. nih.gov

Formation of 3-hydroxy-BZP: 3-hydroxy-BZP (m-OH-BZP) is another significant, though generally less abundant, metabolite. europa.eunih.govnih.gov In the same human study, the peak plasma concentration of 3-OH-BZP was 13 ng/mL, occurring at 75 minutes. nih.gov In rats, about 2% of the BZP dose was excreted as m-OH-BZP within 48 hours. nih.gov

The hydroxylation of BZP is thought to be primarily catalyzed by the CYP2D6 isoenzyme. researchgate.net

Table 1: Peak Plasma Concentrations of BZP and its Hydroxylated Metabolites in Humans

| Compound | Cmax (ng/mL) | Tmax (min) |

| BZP | 262 | 75 |

| 4-hydroxy-BZP | 7 | 60 |

| 3-hydroxy-BZP | 13 | 75 |

Data from a study involving healthy human participants after a 200 mg oral dose of BZP. nih.gov

Another significant metabolic pathway for BZP involves the cleavage of the piperazine ring through N-dealkylation. researchgate.netnih.gov This process leads to the formation of several key metabolites. europa.eu

The breakdown of the BZP molecule can result in the formation of piperazine. europa.eu This occurs through the cleavage of the benzyl group from the piperazine ring.

The N-dealkylation process also yields benzylamine. europa.euresearchgate.net Benzylamine itself is further metabolized, primarily by the monoamine oxidase B (MAO-B) enzyme, to benzaldehyde. wikipedia.orgnih.gov

Further metabolism of the piperazine ring can lead to the formation of N-benzylethylenediamine. europa.euresearchgate.netnih.gov This metabolite is formed through the cleavage of one of the ethylenediamine (B42938) bridges within the piperazine structure.

Following hydroxylation, the resulting metabolites can undergo further biotransformation, such as methylation. europa.eu The enzyme catechol-O-methyltransferase (COMT) is responsible for catalyzing the methylation of dihydroxy metabolites. researchgate.net

Formation of 4-hydroxy-3-methoxy-BZP: This metabolite is formed through the methylation of a dihydroxylated BZP intermediate. europa.eu The presence of this metabolite indicates a multi-step metabolic process involving both hydroxylation and methylation. europa.euresearchgate.net

N-Dealkylation (Cleavage of the Piperazine Ring)

Enzymatic Systems Involved in Metabolism

The breakdown of 1-benzylpiperazine (B3395278) is mediated by several key enzymatic systems. These include the Cytochrome P450 (CYP) superfamily of enzymes and Catechol-O-methyl-transferase (COMT).

Cytochrome P450 (CYP) Enzymes (e.g., CYP2D6, CYP1A2, CYP3A4)

The initial phase of BZP metabolism is significantly influenced by the Cytochrome P450 (CYP) enzyme system. europa.eu In-vitro studies using human liver microsomes have identified that the metabolism of BZP involves multiple CYP isoenzymes, most notably CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net These enzymes are responsible for oxidative reactions that introduce or expose functional groups on the BZP molecule, preparing it for subsequent metabolic steps. longdom.org The involvement of these specific isoenzymes highlights the potential for genetic polymorphisms to cause inter-individual variations in BZP metabolism. europa.eu Individuals with different genetic makeups for these enzymes may metabolize BZP at varying rates, potentially affecting the compound's pharmacokinetic profile. nih.gov

The primary metabolic pathway for BZP involves hydroxylation of the aromatic ring. nih.gov This process results in the formation of major metabolites such as 4-hydroxy-BZP (p-OH-BZP) and 3-hydroxy-BZP (m-OH-BZP). europa.eunih.gov Further metabolism can lead to the formation of 4-hydroxy-3-methoxy-BZP. europa.eu Additionally, the piperazine ring can undergo degradation, leading to metabolites like piperazine, benzylamine, and N-benzylethylenediamine. europa.eunih.gov

Catechol-O-methyl-transferase (COMT)

Following the initial hydroxylation by CYP enzymes, Catechol-O-methyl-transferase (COMT) plays a role in the further metabolism of the resulting catechol-like metabolites. europa.eu COMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catechol compounds. wikipedia.orgebi.ac.uk In the context of BZP metabolism, COMT is involved in the formation of 4-hydroxy-3-methoxy-BZP from the hydroxylated intermediates. europa.eu This enzymatic step is crucial for the deactivation and subsequent elimination of biologically active catechol metabolites. nih.govnih.gov

Phase II Metabolism: Conjugation (e.g., Glucuronic Acid, Sulphuric Acid)

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. longdom.orgnottingham.ac.uk For BZP, the hydroxylated metabolites, such as 4-hydroxy-BZP and 3-hydroxy-BZP, undergo conjugation with glucuronic acid and/or sulfuric acid. europa.eu This process, known as glucuronidation and sulfation, results in the formation of highly polar conjugates that can be readily eliminated from the body, primarily through urine. europa.eunottingham.ac.ukuomus.edu.iq Studies in rats have shown that a significant portion of the main metabolite, p-OH-BZP, is excreted as a glucuronide conjugate. nih.gov

Metabolic Interactions with Co-administered Piperazines (e.g., TFMPP)

1-Benzylpiperazine is often co-administered with other piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP). researchgate.netnih.gov Research has demonstrated that significant metabolic interactions occur when these substances are taken together. researchgate.netnih.gov Studies have shown that BZP and TFMPP can inhibit each other's metabolism. researchgate.netresearchgate.net This mutual inhibition is likely due to competition for the same metabolizing enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.net

When co-administered, the metabolic profiles of both BZP and TFMPP are altered. nih.gov For instance, one study observed the loss of a metabolite for each compound (3-OH BZP for BZP and 4-OH TFMPP for TFMPP) when administered in combination. nih.gov This interaction can lead to changes in the pharmacokinetic properties of the drugs and may have clinical implications. researchgate.netnih.gov In vitro studies have also suggested that the combination of BZP and TFMPP can lead to increased hepatotoxicity, with the mixture favoring the metabolism of both substances. nih.gov

Excretion Profiles in Biological Fluids (e.g., Urine, Plasma)

Following metabolism, BZP and its metabolites are excreted from the body primarily through urine. europa.eunih.gov The parent drug, BZP, can be detected unchanged in urine, along with its various metabolites. nih.govnih.gov The main metabolites found in urine are p-hydroxy-BZP and m-hydroxy-BZP, with p-OH-BZP being the most prominent. nih.gov These hydroxylated metabolites are also present in their conjugated forms (glucuronide and sulfate). europa.eu

In plasma, BZP concentrations peak and then decline as the drug is metabolized and eliminated. nih.gov The major metabolites, 4-OH BZP and 3-OH BZP, are also detectable in plasma, although at lower concentrations than the parent drug. nih.gov

Detection Window and Concentrations

The detection window for BZP and its metabolites depends on the biological fluid being analyzed. In plasma, BZP may be detectable for up to 30 hours after oral administration. nih.govresearchgate.net

Urinary concentrations of BZP and its metabolites are typically much higher than in plasma. researchgate.net Studies have reported a wide range of urinary concentrations for BZP, from 13.0 to 429.1 mg/L, and for TFMPP from 0.79 to 25.4 mg/L in cases of co-administration. nih.gov In controlled studies, plasma concentrations of BZP have been observed to peak at around 262 ng/mL. nih.gov The major metabolites, 4-OH BZP and 3-OH BZP, reached peak plasma concentrations of 7 ng/mL and 13 ng/mL, respectively. nih.gov In instances of poisoning, serum concentrations of BZP have been found in the range of 260–585 ng/mL. mdpi.com

Table of Pharmacokinetic Parameters for 1-Benzylpiperazine and its Metabolites

| Parameter | 1-Benzylpiperazine (BZP) | 4-OH BZP | 3-OH BZP |

| Peak Plasma Concentration (Cmax) | 262 ng/mL nih.gov | 7 ng/mL nih.gov | 13 ng/mL nih.gov |

| Time to Peak Plasma Concentration (Tmax) | 75 min nih.gov | 60 min nih.gov | 75 min nih.gov |

| Elimination Half-life (t1/2) | 5.5 hours nih.govwikipedia.org | Not reported | Not reported |

| Clearance (Cl/F) | 99 L/h nih.gov | Not reported | Not reported |

Table of Urinary Excretion in Rats (48h post-administration)

| Compound | Percentage of Dose Excreted |

| Unchanged BZP | 6.7% nih.gov |

| p-OH-BZP | ~25% nih.gov |

| m-OH-BZP | ~2% nih.gov |

Analytical Methodologies for 1 Benzylpiperazine Hydrochloride and Its Metabolites

Chromatographic Techniques

Chromatographic separation is a cornerstone for the analysis of BZP and its related compounds, enabling their isolation from complex biological and chemical mixtures prior to detection. Both gas chromatography and liquid chromatography have been successfully employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and powerful technique for the analysis of BZP. It offers high resolution and sensitivity, making it suitable for identifying and quantifying the compound in various samples, including urine and plasma. nih.govrsc.org Analysis of solid BZP samples by GC-MS is often straightforward and may not require derivatization. europa.eu However, for biological samples, specific sample preparation and derivatization are often necessary to improve chromatographic behavior and detection. mdpi.comresearchgate.net

A study detailing a derivatization-free liquid-liquid extraction (LLE) method for BZP in human plasma using GC-MS demonstrated good extraction recovery and sensitivity. rsc.org The method was optimized for extraction solvent, pH, and chromatographic conditions to achieve a limit of detection (LOD) of 24.8 ng/mL and a limit of quantification (LOQ) of 82.7 ng/mL. rsc.org

GC-MS Method Parameters Example:

| Parameter | Value |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Interface Temperature | 280°C |

| Oven Program | Initial 150°C (1 min), ramp 10°C/min to 220°C, then 90°C/min to 290°C (hold 2.30 min) |

| Ionization Mode | Electron Ionization (EI) at 70eV |

This table presents an example of GC-MS parameters used for the analysis of BZP and its analogs. ikm.org.my

Derivatization is a common strategy in GC-MS analysis to improve the volatility and thermal stability of analytes, as well as to enhance their chromatographic properties. jfda-online.com For BZP and its analogs, trimethylsilylation is a frequently employed derivatization technique. researchgate.net This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. mdpi.com This derivatization has been shown to be an appropriate choice for the GC-MS analysis of BZP-like compounds, resulting in improved peak shapes, better separation, and increased stability. researchgate.net Other derivatization agents like heptafluorobutyric anhydride (B1165640) (HFBA) have also been used, particularly for enhancing the detection of certain piperazine (B1678402) derivatives. researchgate.netoup.com

In electron ionization mass spectrometry (EI-MS), BZP undergoes characteristic fragmentation, which is crucial for its identification. The mass spectrum of BZP typically shows a prominent base peak at a mass-to-charge ratio (m/z) of 91, corresponding to the tropylium (B1234903) ion ([C7H7]+), which is a common fragment for compounds containing a benzyl (B1604629) group. europa.euxml-journal.net Other significant ions observed in the mass spectrum of BZP include those at m/z 134, 56, and 176. europa.eu The molecular ion peak ([M]+) for BZP is observed at m/z 176. nist.gov

The fragmentation of the piperazine ring also produces characteristic ions. For instance, a fragment ion at m/z 56 is indicative of the piperazine moiety. xml-journal.netnih.gov The analysis of these fragmentation patterns allows for the confident identification of BZP in unknown samples. High-resolution mass spectrometry can provide even more definitive identification by determining the exact mass and elemental composition of the fragments.

Key Mass Spectral Fragments for BZP:

| m/z | Ion Structure/Fragment |

| 176 | Molecular Ion [M]+ |

| 91 | Tropylium Ion [C7H7]+ (Base Peak) |

| 134 | [M - C3H6N]+ |

| 56 | [C3H6N]+ |

This table summarizes the major mass spectral fragments observed for 1-benzylpiperazine (B3395278) in EI-MS. europa.euxml-journal.net

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, LC-ESI MS)

Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and electrospray ionization mass spectrometry (LC-ESI-MS), has become an increasingly prevalent and powerful tool for the analysis of BZP and its metabolites. mdpi.comnih.gov This technique is well-suited for polar and non-volatile compounds and offers high selectivity and sensitivity. mdpi.commdpi.com LC-MS/MS methods have been developed and validated for the quantification of BZP and its hydroxylated metabolites in various biological matrices, including plasma and hair. nih.govphfscience.nz

For instance, a validated LC-MS method for BZP and its metabolites in human plasma demonstrated linearity from 1 to 50 ng/mL with a lower limit of quantification of 5 ng/mL. nih.gov Another study utilizing LC-MS/MS for hair analysis showed linearity over a range of 0.085 to 8.65 ng/mg. nih.gov These methods often employ solid-phase extraction (SPE) for sample cleanup and pre-concentration. nih.govphfscience.nz

Gradient elution is a common technique in liquid chromatography used to separate complex mixtures of analytes with a wide range of polarities. rsc.org In the context of BZP analysis, gradient elution methods are frequently employed to achieve optimal separation of BZP, its metabolites, and other related piperazine compounds. ikm.org.myresearchgate.netnih.gov

A typical gradient elution program involves changing the composition of the mobile phase over the course of the analysis. For the separation of piperazines, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of an aqueous component (such as ammonium (B1175870) formate (B1220265) buffer or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol). mdpi.comnih.govnih.gov The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic modifier to elute the more hydrophobic compounds. nih.gov This approach allows for the efficient separation of both the more polar hydroxylated metabolites and the less polar parent compound, BZP, within a reasonable run time. mdpi.comnih.gov

Example of a Gradient Elution Program for BZP Analysis:

| Time (min) | % Aqueous (e.g., 0.1% Formic Acid) | % Organic (e.g., Acetonitrile) |

| 0.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

This table illustrates a representative gradient elution profile for the LC-MS analysis of piperazine derivatives. mdpi.com

The use of internal standards is a critical aspect of quantitative analytical methods, particularly in chromatography, to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. For the analysis of BZP, deuterated analogs are the preferred internal standards. mdpi.com

BZP-d7 , a stable isotope-labeled version of BZP where seven hydrogen atoms are replaced with deuterium (B1214612), is a commonly used internal standard. mdpi.comcaymanchem.com Its chemical and physical properties are nearly identical to BZP, causing it to co-elute and ionize similarly, but it is distinguishable by its higher mass in the mass spectrometer. This allows for reliable quantification of BZP across a range of concentrations. Other deuterated piperazine analogs, such as mCPP-d8 and TFMPP-d4, are also used in methods analyzing multiple piperazine derivatives simultaneously. mdpi.com In some studies, other compounds like nortriptyline (B1679971) or dimethylphthalate have also been utilized as internal standards. ikm.org.myswgdrug.org

The selection of an appropriate internal standard is crucial for the development of robust and reliable quantitative methods for BZP and its metabolites.

Immunoassay Screening

Initial screening for 1-benzylpiperazine (BZP) in biological samples, particularly urine, often involves the use of immunoassays originally designed for amphetamine-type substances. This is due to the structural similarities between BZP and amphetamines, which can lead to cross-reactivity. averhealth.com

However, the extent of this cross-reactivity is highly variable and depends on the specific immunoassay kit being used. For instance, BZP has been shown to exhibit some cross-reactivity with certain methamphetamine immunoassays. One study found that BZP reacts with the Syva 'RapidTest d.a.u.' for methamphetamine at a concentration of 10 μg/mL. europa.eu In contrast, the same study showed no reaction with the Syva 'RapidTest d.a.u.' for amphetamine or the Acon test for methamphetamine, even at concentrations as high as 100 μg/mL. europa.eu

Other research indicates that BZP shows minimal cross-reactivity with the EMIT d.a.u. amphetamines reagent, only being detected at high concentrations of 15,000 ng/mL. mdma.ch Similarly, another study using the EMIT® II Plus Amphetamines assay found that BZP only cross-reacted at a very high concentration of 400 μg/mL. researchgate.net The AxSYM FPIA technology for amphetamine-like compounds did not detect BZP at all. researchgate.net This variability underscores the limitation of using these immunoassays for reliable BZP detection. A positive result on an amphetamine screen that is suspected to be due to BZP requires confirmation by a more specific method like mass spectrometry. researchgate.netmonash.edu False-positive amphetamine screens can constitute a significant percentage of positive results in clinical settings, ranging from 3.9% to 9.9%. researchgate.netmonash.edu

Colorimetric and Field Tests

Colorimetric and field tests provide a presumptive, on-the-spot identification of suspected substances. These tests are based on chemical reactions that produce a characteristic color change in the presence of a specific compound or functional group. unodc.org For BZP, several common reagents are used, with varying results.

Nitroprusside Reagent

The Nitroprusside reagent, also known as the sodium nitroprusside test, is used to identify secondary amines. 1-Benzylpiperazine contains a secondary amine within its piperazine ring structure. When BZP is subjected to this test, it yields a positive reaction, typically producing a blue color. europa.euswgdrug.org This makes the Nitroprusside reagent a useful tool for the presumptive screening of BZP. europa.eu

Marquis and Scott's Field Tests

The Marquis reagent is a widely used field test for a variety of drugs, particularly alkaloids and other psychoactive compounds. It consists of a mixture of formaldehyde (B43269) and concentrated sulfuric acid. However, 1-benzylpiperazine does not produce any color change with the Marquis reagent. europa.euswgdrug.orgikm.org.my Similarly, Scott's field test, which is primarily used for the presumptive identification of cocaine, also yields a negative result (no reaction) with BZP. europa.eu The lack of reaction with these common field tests can be an important distinguishing characteristic when analyzing an unknown substance.

A summary of the colorimetric test results for BZP is presented in the table below.

| Reagent | Expected Result with 1-Benzylpiperazine (BZP) | Reference |

|---|---|---|

| Nitroprusside Reagent | Positive (Blue color) | europa.euswgdrug.org |

| Simon's Reagent | Positive (Blue complex) | ikm.org.my |

| Marquis Reagent | No reaction | europa.euswgdrug.orgikm.org.my |

| Scott's Reagent | No reaction | europa.eu |

Method Validation Parameters (e.g., Sensitivity, Accuracy, Precision, Linearity, Limits of Detection/Quantification)

For the reliable identification and quantification of 1-benzylpiperazine in forensic and clinical settings, analytical methods must be properly validated. Validation ensures that the method is suitable for its intended purpose and provides accurate and reproducible results. Key validation parameters include sensitivity, accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). marshall.edu

Various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been validated for BZP analysis in different matrices such as hair, urine, and blood plasma. nih.govnih.govresearchgate.net

For instance, a validated LC-MS/MS method for the analysis of BZP in hair demonstrated linearity over a range of 0.085 to 8.65 ng/mg with a correlation coefficient (r²) of ≥ 0.99. nih.govphfscience.nz The intra- and inter-day precision for this method was excellent, with coefficients of variation (CV) of ≤10%. nih.govphfscience.nz The extraction efficiencies were 78% and 91% at spiked concentrations of 0.22 and 2.16 ng/mg, respectively. nih.govphfscience.nz

Another study developed a GC-FID method for quantifying BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) simultaneously. This method showed linearity from 0.1 mg/mL to 1.0 mg/mL with an r² > 0.999. ikm.org.my The precision was reported as 1.3% CV, and the method accuracy was -1.38% for BZP. ikm.org.my

The table below summarizes key validation parameters from different studies.

| Analytical Method | Matrix | Linearity Range | Precision (CV%) | Accuracy/Recovery | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Hair | 0.085 - 8.65 ng/mg | ≤10% | 78-91% Extraction Efficiency | Not specified | nih.govphfscience.nz |

| GC-FID | Seized Pills | 0.1 - 1.0 mg/mL | 1.3% | -1.38% | Not specified | ikm.org.my |

| LC-MS | Blood Plasma | 1 - 50 ng/mL | Intra-day <5%, Inter-day <10% | >90% | LOQ: 5 ng/mL | researchgate.net |

Application in Forensic and Clinical Toxicology

The validated analytical methods for 1-benzylpiperazine are crucial in forensic and clinical toxicology. oup.comresearchgate.net In forensic investigations, these methods are used to identify and quantify BZP in seized materials and in biological samples from cases of driving under the influence of drugs (DUID), drug-facilitated crimes, and post-mortem examinations. oup.comnih.govresearchgate.net